molecular formula C14H13ClN2O2 B3023235 N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide CAS No. 861433-88-7

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

Cat. No. B3023235
CAS RN: 861433-88-7
M. Wt: 276.72 g/mol
InChI Key: SUCLJWSCJZWECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide, also known as chlorphenoxamine, is a synthetic compound that has a wide range of applications in the scientific research field. It is a potent antihistamine and has been used in the treatment of allergies and asthma since the 1950s. Chlorphenoxamine is also used in the synthesis of other compounds and has been studied for its potential use in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Insecticidal Efficacy

Synthesis of Novel Phenoxyacetamide Derivatives : A study by Rashid et al. (2021) focused on the synthesis of novel phenoxyacetamide derivatives to evaluate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The derivatives showed promising results, highlighting the compound's potential in agricultural applications Rashid et al., 2021.

Synthetic Pathways and Derivative Formation

Formation of 4-Chloro-2-hydroxyacetophenone : Teng Da-wei (2011) reported on the synthesis of 4-choloro-2-hydroxyacetophenone, a derivative of the parent compound, demonstrating the versatility of its chemical structure for further chemical modifications Teng Da-wei, 2011.

Anticonvulsant Activity

Phenoxyacetyl Derivatives of Amines : Research by Pańczyk et al. (2018) explored the synthesis of phenoxyacetamides with varied amide components, including aminoalkanol or amino acid moieties, to screen for potential anticonvulsant activity. This study underscores the therapeutic potential of phenoxyacetamide derivatives in the treatment of epilepsy Pańczyk et al., 2018.

Hydrogen Bond Studies

Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides : A study by Romero and Angela Margarita (2008) focused on the synthesis and characterization of hydrogen-bonded structures of similar compounds, providing insights into the molecular interactions that could influence the compound's reactivity and stability Romero & Angela Margarita, 2008.

Safety and Hazards

“N-(4-amino-2-chlorophenyl)benzamide hydrochloride” is classified as a combustible solid . It has a WGK of 3 , indicating it is highly hazardous to water. The flash point is not applicable .

Future Directions

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent human adenovirus inhibitors . This suggests potential future directions for research into similar compounds.

properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-8-10(16)6-7-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCLJWSCJZWECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-amino-2-chlorophenyl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.